4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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Overview
Description
4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another approach involves the use of copper-catalyzed cyclocondensation reactions, which provide an efficient route to the desired oxazepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient and high-yield production of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazepine derivatives.
Scientific Research Applications
4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane-5-carboxylic acids: These compounds share a similar seven-membered ring structure and exhibit comparable biological activities.
Dibenzo[b,f][1,4]oxazepine derivatives: These compounds possess similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which enhances its reactivity and potential for diverse chemical modifications. This structural feature distinguishes it from other oxazepine derivatives and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C14H17NO3 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-14(17)11-3-4-13-12(7-11)9-15(5-6-18-13)8-10-1-2-10/h3-4,7,10H,1-2,5-6,8-9H2,(H,16,17) |
InChI Key |
KEAYFLUGTPOLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCOC3=C(C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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